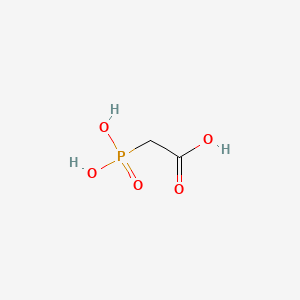

Phosphonoacetic acid

Description

Historical Trajectories in Phosphonoacetic Acid Discovery and Early Investigations

The discovery of this compound's (PAA) antiviral properties in 1973 by Shipkowitz and colleagues marked a pivotal moment in its research history. psu.edu This discovery was the result of random screening experiments, which revealed the compound's activity against herpes simplex virus (HSV) in both mouse and rabbit models. psu.edu Early investigations quickly focused on elucidating its mechanism of action. Researchers found that PAA selectively inhibited the replication of herpesviruses. researchgate.net

Subsequent studies in the mid-1970s further detailed this mechanism, demonstrating that PAA specifically targets and inhibits the viral DNA polymerase, an enzyme crucial for the replication of the virus's genetic material. asm.orgasm.org This selective inhibition of the viral enzyme, with minimal effect on host cell DNA polymerases, highlighted PAA as a promising candidate for antiviral therapy. asm.orgasm.org The early work established that PAA's mode of action was not due to its incorporation into the viral DNA but rather a direct interaction with the DNA polymerase enzyme. biosynth.comasm.org These foundational studies also explored the compound's spectrum of activity, finding it effective against various herpesviruses, including herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus. psu.edu

Biochemical Significance and Occurrence in Natural Systems

This compound is a naturally occurring organophosphorus compound that plays a role in the biogeochemical phosphorus cycle. solubilityofthings.com It is classified as a phosphonic acid, characterized by a stable carbon-phosphorus (C-P) bond. nih.govebi.ac.uk This compound has been identified as a metabolite in microorganisms such as Escherichia coli. nih.gov Its presence has also been detected in various living organisms, ranging from bacteria to animals, suggesting its involvement in fundamental metabolic processes.

The biosynthesis of phosphonic acids, including this compound, typically begins with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy) by the enzyme PEP mutase. nih.gov This is followed by a series of enzymatic reactions. Specifically for this compound, phosphonoacetaldehyde (B103672) (PnAA) is an important intermediate, which is then oxidized to form this compound. nih.gov This oxidation step can be catalyzed by an aldehyde dehydrogenase. nih.gov The discovery of novel phosphonic acid natural products, such as O-phosphonoacetic acid serine, has further underscored the importance of this compound as a biosynthetic precursor in some microorganisms. nih.govresearchgate.netacs.orgnih.gov

The table below provides a summary of key enzymes and intermediates in the biosynthesis of this compound.

| Precursor/Intermediate | Enzyme | Product |

| Phosphoenolpyruvate (PEP) | PEP mutase (pepM) | Phosphonopyruvate (PnPy) |

| Phosphonopyruvate (PnPy) | PnPy decarboxylase (PDC) | Phosphonoacetaldehyde (PnAA) |

| Phosphonoacetaldehyde (PnAA) | Aldehyde dehydrogenase | This compound (PAA) |

Overview of Key Research Domains for this compound

Research on this compound has expanded into several distinct domains, driven by its unique chemical properties and biological activities.

Antiviral Activity: The most extensively studied application of this compound is its role as an antiviral agent. ebi.ac.uknih.gov Its inhibitory effect on the DNA polymerase of various herpesviruses has been a major focus. psu.eduasm.org Research has demonstrated its efficacy against herpes simplex virus (HSV-1 and HSV-2), human cytomegalovirus (HCMV), and Epstein-Barr virus (EBV). psu.eduresearchgate.netasm.org The compound has been shown to directly interact with the viral DNA polymerase, preventing the synthesis of new viral DNA. asm.orgasm.orgbiosynth.com

Enzyme Inhibition: Beyond viral polymerases, this compound is known to inhibit other enzymes. It is a competitive inhibitor of alkaline phosphatase, an enzyme widely used in diagnostic assays. nih.govresearchgate.net This inhibitory property has been exploited in the development of novel biotechnological tools. nih.govresearchgate.net

Agricultural Applications: The biological activity of this compound has led to investigations into its potential use in agriculture. solubilityofthings.com Its ability to interfere with biological processes makes it a candidate for development as an herbicide or pesticide. solubilityofthings.com

Industrial Applications: In the field of water treatment, this compound is utilized as a scale inhibitor, preventing the formation of mineral deposits in industrial equipment. vizagchemical.com

Biotechnology and Chemical Synthesis: this compound serves as a valuable tool in biotechnology and as a precursor in chemical synthesis. nih.govresearchgate.net Its inhibitory action on alkaline phosphatase has been harnessed to create innovative techniques for non-radioactive DNA probe detection and for the purification of the enzyme through affinity chromatography. nih.govresearchgate.net Furthermore, it is used as a starting material for the synthesis of various derivatives with potential therapeutic applications. nih.govgoogle.com

The diverse research applications of this compound are summarized in the table below.

| Research Domain | Specific Application/Focus | Key Findings |

| Antiviral Activity | Inhibition of herpesvirus replication (HSV-1, HSV-2, HCMV, EBV) | Selectively inhibits viral DNA polymerase. psu.eduasm.orgasm.org |

| Enzyme Inhibition | Competitive inhibitor of alkaline phosphatase | Used in diagnostics and enzyme purification. nih.govresearchgate.net |

| Agriculture | Potential herbicide and pesticide | Inhibits biological processes in target organisms. solubilityofthings.com |

| Industrial Chemistry | Water treatment | Acts as a scale inhibitor. vizagchemical.com |

| Biotechnology | Non-radioactive DNA probe detection, affinity chromatography | Based on its inhibition of alkaline phosphatase. nih.govresearchgate.net |

| Chemical Synthesis | Precursor for derivative compounds | Synthesis of esters and other analogs with potential antiviral activity. nih.govgoogle.com |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

36983-81-0 |

|---|---|

Formule moléculaire |

C2H4NaO5P |

Poids moléculaire |

162.01 g/mol |

Nom IUPAC |

sodium;2-phosphonoacetate |

InChI |

InChI=1S/C2H5O5P.Na/c3-2(4)1-8(5,6)7;/h1H2,(H,3,4)(H2,5,6,7);/q;+1/p-1 |

Clé InChI |

KNBQMQYQYHZXSX-UHFFFAOYSA-M |

SMILES canonique |

C(C(=O)[O-])P(=O)(O)O.[Na+] |

melting_point |

143-146 °C 143 - 146 °C |

Description physique |

White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS] Solid |

Solubilité |

392 mg/mL at 0 °C |

Pression de vapeur |

0.00000067 [mmHg] |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Phosphonoacetic Acid

Synthesis of Phosphonoacetic Acid Analogs and Derivatives

The structural modification of this compound is a key strategy for modulating its biological activity and physicochemical properties. This involves the application of specific design principles and the development of synthetic methods for creating conjugates and oligonucleotides.

Structure-activity relationship studies have revealed highly specific structural requirements for the biological activity of PAA analogs. asm.org A critical design principle is the maintenance of the precise distance between the carboxylic acid and phosphono groups. asm.org Any increase in this distance typically results in a complete loss of activity. asm.org

Furthermore, neither the carboxylic nor the phosphono group can be easily replaced without a significant decrease in activity. asm.org Modifications often focus on the esterification or amidation of these acidic functional groups. Carboxylic esters and amides of PAA have been synthesized and evaluated. asm.org For example, various esters, including cyclohexyl and 2-adamantyl derivatives, have been prepared, although they generally show reduced activity compared to the parent compound. asm.org Similarly, amides and amino acid derivatives of PAA have been synthesized. asm.org The synthesis of lipid derivatives of PAA has also been explored to enhance lipophilicity. asm.orggoogle.com

Another design strategy involves modifying the methylene (B1212753) bridge between the two acidic groups. asm.org Additionally, the synthesis of difluorothis compound and its derivatives has been reported, introducing fluorine atoms to alter the electronic properties of the molecule. acs.org

| Structural Modification of PAA | Impact on Activity | Reference |

| Increased distance between carboxyl and phosphono groups | Complete loss of activity | asm.org |

| Replacement of carboxyl or phosphono groups | Significant loss of activity | asm.org |

| Esterification of phosphono or carboxyl groups | Generally reduced activity | asm.org |

| Amidation of carboxyl group | Generally reduced activity | asm.org |

To improve the target specificity and cellular uptake of this compound, it has been conjugated to nucleobases and nucleosides. One common approach involves coupling PAA with various nucleosides, such as 2'-deoxyuridines, cytidines, and arabinosyluracils, using condensing agents like 2,4,6-triisopropylbenzenesulfonyl chloride (TPS) or dicyclohexylcarbodiimide (B1669883) (DCCI). nih.gov This results in the formation of phosphonate (B1237965) esters where the nucleoside is linked to the phosphonate group of PAA. nih.gov

Another strategy focuses on creating a carboxylic ester linkage. For example, the 5'-hydroxyl group of 5-bromo-2'-deoxyuridine (B1667946) (BUdR) has been linked to the carboxylic acid of PAA. nih.gov This was achieved by forming a mixed anhydride (B1165640) from (diethylphosphono)acetic acid and trifluoroacetic anhydride, which then reacts with the nucleoside. nih.gov

The rationale behind these conjugations is to create prodrugs that can be hydrolyzed extracellularly or intracellularly to release the active PAA, or to design conjugates with their own intrinsic activity. nih.gov Linking PAA to a nucleobase can enhance its affinity for viral polymerases and alter their processivity, providing a route to more specific inhibitors. tandfonline.com

Phosphonoacetate (PACE) oligonucleotides are modified nucleic acids where a standard phosphodiester linkage is replaced by a phosphonoacetate linkage. glenresearch.comglenresearch.com These analogs exhibit enhanced nuclease resistance and improved transfection characteristics. glenresearch.comglenresearch.com

The synthesis of phosphonoacetate oligonucleotides is typically performed using solid-phase synthesis on an automated DNA synthesizer. nih.govacs.org The key building blocks are phosphonamidite monomers, formally known as phosphinocarboxylic acid amidites. glenresearch.comglenresearch.com These monomers contain a carbon atom attached to the phosphorus instead of an oxygen atom. glenresearch.comglenresearch.com

The synthesis involves the following key steps:

Monomer Synthesis: Novel esterified acetic acid phosphinodiamidites are synthesized. nih.govacs.org This can be achieved under Reformatsky reaction conditions. nih.govacs.org These phosphinodiamidites are then condensed with appropriately protected 5'-O-dimethoxytrityl-2'-deoxynucleosides to yield the reactive 3'-O-phosphinoamidite monomers. nih.govacs.orgumich.edu

Solid-Phase Synthesis: The phosphinoamidite monomers are activated with an acid, such as tetrazole, and coupled to the growing oligonucleotide chain on a solid support like controlled pore glass. glenresearch.comnih.govacs.org This coupling step has been optimized to achieve high stepwise yields of over 97%. glenresearch.comnih.gov

Oxidation: A crucial difference from standard phosphoramidite (B1245037) chemistry is that the oxidation step must precede the capping step. glenresearch.com The phosphinoacetate coupling product is oxidized at each cycle using reagents like (1S)-(+)-(10-camphorsulfonyl)oxaziridine or 3H-1,2-benzodithiol-3-one-1,1-dioxide to generate the phosphonoacetate linkage. nih.govacs.org This oxidation can also be adapted to produce thiophosphonoacetate oligonucleotides. nih.govacs.org

Deprotection and Purification: After synthesis, the modified oligonucleotides are cleaved from the solid support and deprotected. nih.govacs.org They are then purified, typically by reverse-phase high-performance liquid chromatography (HPLC). nih.govacs.org

Approaches for Nucleobase Conjugation

Green Chemistry Applications in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound (PAA) and its derivatives to minimize environmental impact, reduce waste, and improve energy efficiency. These approaches focus on the use of alternative energy sources, environmentally benign solvents, and catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. In the synthesis of phosphonic acids, microwave energy has been shown to significantly expedite the McKenna reaction. mdpi.com For instance, the conversion of trialkyl phosphonoacetates to their corresponding monoesters can be achieved with high chemoselectivity in minutes under microwave irradiation, a process that would otherwise require longer heating times. mdpi.com

A notable green application is the use of microwave-assisted multicomponent reactions (MCRs) in water. The synthesis of novel 2-Amino-bis(2-phosphonoacetic) acids has been successfully performed by reacting primary amines, phosphorous acid, and glyoxylic acid in water under microwave irradiation. mdpi.com This method avoids the use of volatile organic solvents and significantly reduces reaction times, as detailed in the table below.

| Starting Amine/Amino Acid | Microwave Power | Irradiation Time | Isolated Yield | Reference |

| Dodecyldiamine | 200 W | 8 min | 66% | mdpi.com |

| p-Xylenediamine | 200 W | 8 min | 65% | mdpi.com |

| L-Tyrosine | 160 W | 15 min | 31% | mdpi.com |

| This table summarizes the results of a green synthesis approach for PAA derivatives using a microwave-assisted multicomponent reaction in water. |

Solvent-Free and Mechanochemical Methods: Solvent-free reaction conditions represent a significant advancement in green chemistry by eliminating solvent waste. The synthesis of α-hydroxy and α-amino phosphonates, related structures to PAA, has been achieved effectively under solvent-free conditions using ultrasound irradiation and an organocatalyst. rsc.org Furthermore, mechanochemistry, which involves inducing reactions by grinding solid reactants together, has been used for the solvent-free, room-temperature synthesis of a uranium-phosphonoacetate framework, demonstrating the potential of this technique to create complex organophosphorus materials without bulk solvents. acs.org

Advanced Catalytic Systems: The development of novel catalysts is central to green phosphonate chemistry. Research has demonstrated the use of silica-supported nano-TiO₂ as a highly efficient catalyst for the synthesis of bis(α-aminophosphonates). rsc.org This nanocatalyst operates effectively under solvent-free conditions at moderate temperatures (50 °C), providing high yields and shortening reaction times compared to conventional catalysts. rsc.org Organocatalysts, such as camphor (B46023) sulfonic acid, have also been employed in solvent-free reactions, showcasing a move away from traditional, often toxic, metal-based catalysts. rsc.org

Computational Chemistry in this compound Synthesis Planning

Computational chemistry has become an indispensable tool in modern organic synthesis, offering profound insights that guide the design and optimization of reaction pathways for complex molecules like this compound. iranchembook.ir By modeling reaction mechanisms, evaluating transition state energies, and predicting molecular properties, computational methods enable a more rational and efficient approach to synthesis.

Molecule Design and Pre-synthesis Evaluation: One of the key applications of computational chemistry is in the rational design of PAA derivatives for specific biological or material science applications. Before undertaking laboratory synthesis, molecular modeling can be used to predict the interaction of designed molecules with their targets. For example, in the development of PAA-based enzyme inhibitors, molecular modeling studies have been conducted to verify how proposed isosteric modifications would bind to the active site of a target enzyme, such as ribonucleotide reductase. nih.gov This pre-synthesis analysis helps prioritize candidates with the highest potential efficacy, saving significant time and resources. Similarly, computational studies have been used to screen libraries of phosphonate-based ligands to identify optimal structures for applications like metal ion extraction. rsc.org

Mechanism Elucidation and Reaction Optimization: Computational chemistry provides a window into the intricate details of reaction mechanisms that are often difficult to probe experimentally. iranchembook.ir It allows for the structural representation of transient intermediates and the calculation of energy profiles for entire reaction pathways. iranchembook.ir For instance, understanding the nature of the transition state in reactions like the McKenna synthesis—known to proceed via an electron-deficient transition state—is critical for optimizing reaction conditions. mdpi.com Computational tools like Density Functional Theory (DFT) can model these states, helping chemists select appropriate solvents or catalysts to lower the activation energy and improve reaction efficiency. Recent advancements include the development of automated, quantum mechanics-based workflows that can predict regioselectivity in complex reactions, a tool with clear potential for planning the synthesis of functionalized PAA derivatives. beilstein-journals.org

| Application Area | Computational Method/Tool | Objective & Outcome | Reference |

| Drug Design | Molecular Modeling | To verify the interaction of PAA-based bioisosteres with the R1 subunit of ribonucleotide reductase. Prioritized synthesis of potent inhibitors. | nih.gov |

| Materials Science | Computational Studies | To screen a library of bisphosphonate ligands and identify the optimal structure (ODPA) for metal ion adsorption based on performance data. | rsc.org |

| Synthesis Planning | Quantum Mechanics (QM) | Automated prediction of regioselectivity for C-H activation, enhancing the planning of complex synthetic routes. | beilstein-journals.org |

| General Synthesis | Evaluation of Energy Profiles | Provides structural representation of unobservable intermediates and transition states to guide reaction optimization. | iranchembook.ir |

| This table outlines the application of computational chemistry in the design, screening, and synthesis planning of this compound and related phosphonates. |

Molecular and Biochemical Mechanisms of Action

Inhibition of Nucleic Acid Polymerases

Phosphonoacetic acid is a well-established inhibitor of DNA polymerases, particularly those encoded by viruses. nih.govebi.ac.uk Its mechanism of action is rooted in its ability to selectively interfere with the enzymatic activity of these crucial proteins, thereby halting viral DNA synthesis. asm.orgasm.org

Kinetic studies have revealed that this compound acts as a non-competitive inhibitor concerning deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. psu.edunih.gov This indicates that PAA does not directly compete with dNTPs for binding to the active site of the polymerase. Instead, it is an uncompetitive inhibitor with respect to the DNA template, suggesting it binds to the enzyme-DNA complex. nih.gov The compound is thought to interact with the pyrophosphate binding site of the DNA polymerase. oup.com This interaction prevents the release of pyrophosphate from dNTPs, a critical step in the polymerization process, effectively stalling DNA chain elongation. mdpi.com

The structural basis for the interaction between this compound and DNA polymerases has been elucidated through a combination of structural biology and molecular modeling. Crystal structures of enzymes complexed with PAA reveal that the phosphinyl group of PAA coordinates with zinc ions in the active site, mimicking the binding of the natural product, inorganic phosphate (B84403). rcsb.org In some viral polymerases, PAA is thought to bind as an analog of pyrophosphate. oup.com Three highly conserved regions of amino acid homology have been identified in several viral alpha-like DNA polymerases and are proposed to be involved in the PAA binding site. embopress.org

A key feature of this compound is its preferential inhibition of viral DNA polymerases over host cellular DNA polymerases in laboratory experiments. psu.eduasm.orgpsu.edunih.gov For instance, the DNA polymerase induced by herpes simplex virus (HSV) is significantly more sensitive to PAA than the host cell's DNA polymerases α, β, and γ. psu.edu However, it is noteworthy that the cellular DNA polymerase α can be as sensitive as the herpes virus-induced polymerase. nih.gov The DNA polymerases from various herpesviruses, including human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and varicella-zoster virus (VZV), are all susceptible to inhibition by PAA. psu.edunih.govkarger.com This selectivity is a cornerstone of its antiviral activity, as it allows for the disruption of viral replication with minimal impact on the host cell's own DNA synthesis. psu.edunih.gov

| Virus Family | Example Virus | Susceptibility to PAA in vitro | Reference |

| Herpesviridae | Herpes Simplex Virus (HSV) | High | psu.edu |

| Herpesviridae | Human Cytomegalovirus (HCMV) | High | nih.gov |

| Herpesviridae | Epstein-Barr Virus (EBV) | High | psu.edu |

| Herpesviridae | Varicella-Zoster Virus (VZV) | High | karger.com |

| Herpesviridae | Herpesvirus saimiri | High | psu.edu |

| Poxviridae | Vaccinia Virus | Partial | nih.gov |

The emergence of viral resistance to this compound is a significant area of research. Resistance is primarily conferred by mutations within the gene encoding the viral DNA polymerase. asm.org These mutations alter the amino acid sequence of the enzyme, likely at or near the PAA binding site, reducing the drug's inhibitory effect. asm.org For example, a single nucleotide change in the HSV-1 DNA polymerase gene, resulting in an amino acid substitution from alanine (B10760859) to valine at residue 719, confers resistance to PAA. microbiologyresearch.org Similarly, mutations in the UL54 gene of human cytomegalovirus are associated with drug resistance. frontiersin.org The development of resistance can be a stepwise process, with increasing levels of resistance observed after multiple passages of the virus in the presence of the drug. psu.edu

Preferential Targeting of Viral DNA Polymerases in in vitro Systems

Modulation of Viral Replication Cycles in Cell Culture Models

In cell culture systems, this compound has demonstrated a clear ability to inhibit the replication of a range of viruses, most notably those belonging to the herpesvirus family. psu.eduasm.org

This compound exhibits marked specificity against the replication of herpesviruses in cell culture. psu.eduasm.org It effectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and Herpesvirus saimiri. asm.orgpsu.edupsu.edumicrobiologyresearch.org The inhibition of viral replication is a direct consequence of the blockage of viral DNA synthesis. asm.orgasm.org This effect is reversible; upon removal of the drug, viral DNA synthesis and replication can resume. asm.org

Effects on Other Viral Replication Pathways in Model Systems

Beyond its primary role as a DNA polymerase inhibitor, this compound (PAA) influences other stages of viral replication in various model systems. Its effects are often linked to the inhibition of viral DNA synthesis, which subsequently impacts the expression of late viral proteins. In cells infected with herpes simplex virus (HSV), treatment with PAA allows for the normal synthesis of early viral proteins (alpha and beta groups), but the production of late viral proteins (gamma group) is diminished to less than 15% of the levels seen in untreated cells. nih.gov This indicates that the expression of these late proteins is dependent on viral DNA replication. nih.gov

Similarly, in studies with human cytomegalovirus (HCMV), PAA acts as an inhibitor of viral DNA replication. ebi.ac.uk This inhibition has downstream consequences, such as preventing the cytoplasmic localization of the pUL104 portal protein, which is essential for viral capsid assembly. ebi.ac.uk However, PAA does not block all viral processes. For instance, in HCMV-infected cells, the relocalization of the host defense protein APOBEC3B still occurs in the presence of PAA, suggesting this event happens before or is independent of viral DNA synthesis. Likewise, with pseudorabies virus (PrV), PAA did not prevent the down-regulation of porcine MHC class I molecules, indicating that late viral proteins are not responsible for this immune evasion mechanism. aai.org

PAA has demonstrated a broad spectrum of activity against all tested herpes viruses, including human and murine cytomegalovirus, Epstein-Barr virus (EBV), and Herpesvirus saimiri. psu.edu In producer cell lines for EBV, PAA treatment halts the production of infectious virus particles and viral capsid antigens, while cellular DNA synthesis and the replication of latent viral DNA remain unaffected. PAA also inhibits the transformation of human lymphocytes by EBV. There is also evidence that PAA can arrest the synthesis of other viruses, such as vaccinia virus.

Interaction with Other Enzyme Systems

This compound is recognized as a competitive inhibitor of certain phosphatase enzymes, particularly alkaline phosphatase. researchgate.netnih.gov Its structural similarity to inorganic phosphate, the product of the phosphatase reaction, allows it to bind to the enzyme's active site.

In detailed crystallographic and kinetic studies using Escherichia coli alkaline phosphatase, PAA was confirmed to be a competitive inhibitor. rcsb.org The phosphinyl group of PAA was observed to coordinate with the zinc ions in the active site in a manner analogous to the binding of inorganic phosphate. rcsb.org PAA also demonstrates modest inhibitory activity against bacteriophage lambda protein phosphatase (lambdaPP), a Mn²⁺-dependent enzyme. nih.gov This interaction suggests a change in the bridging between the manganese ions within the enzyme's active site upon inhibitor binding. nih.gov

The inhibitory properties of PAA against alkaline phosphatase have been utilized in biotechnology, for example, in the development of affinity chromatography supports for the purification of the enzyme. researchgate.netnih.gov

| Enzyme | Source Organism | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| Alkaline Phosphatase (AP) | Escherichia coli | 5.5 mM | Competitive |

| Lambda Protein Phosphatase (lambdaPP) | Bacteriophage lambda | 380 µM (± 45 µM) | Competitive |

While this compound itself is primarily known as a DNA polymerase inhibitor, its congener, phosphonoformic acid (PFA), has been shown to directly inhibit mammalian ribonucleotide reductase (RNR). nih.gov This inhibition leads to a reduction in the intracellular pools of all four deoxyribonucleotides. nih.gov Inspired by this, various derivatives of PAA have been synthesized and evaluated as potential RNR inhibitors. nih.gov

Specifically, 5'-phosphonoacetic acid amides and esters of nucleosides like adenosine (B11128), uridine, and cytidine (B196190) have been developed as mimics of ribonucleoside diphosphates. nih.gov These derivatives have demonstrated inhibitory activity against recombinant murine RNR in vitro. nih.gov For example, adenosine this compound (ACP), an ADP analog, showed moderate inhibitory activity against RNR with an IC50 of 0.5 mM, although it was found to be inactive on cultured cells. ingentaconnect.com Other nucleoside-PAA derivatives have shown varying degrees of inhibition against the enzyme. nih.gov

| Compound | Inhibition (IC50) | Target |

|---|---|---|

| 5'-deoxy-5'-N-(phosphon-acetyl)uridine sodium salt (amide) | 350 µM | Recombinant Murine RNR |

| 5'-O-[(diethyl-phosphon)acetyl]cytidine (ester) | 600 µM | Recombinant Murine RNR |

| Adenosine this compound (ACP) | 500 µM (0.5 mM) | Ribonucleotide Reductase |

Phosphatase Inhibition

Cellular Uptake and Intracellular Fate in in vitro Model Systems

The cellular uptake of this compound is a critical factor for its biological activity. As a molecule with three acid-titratable groups, it is ionized at physiological pH, which can impede its entry across cell membranes. escholarship.org To overcome this, liposomal encapsulation has been explored as a delivery method, which was shown to enhance cellular uptake compared to the non-encapsulated drug in culture. escholarship.org

Studies in different model systems reveal various uptake mechanisms. In the fungus Geomyces pannorum, evidence suggests the existence of two separate transport systems for PAA. nih.gov One system is active in the presence of inorganic phosphate (Pi) and appears to be linked to phosphate transport, while a different, phosphate-independent system operates in the absence of Pi. nih.gov In human breast cancer cells (MDA-MB-231), PAA was found to be an inhibitor of H⁺-dependent Pi transport, and its presence significantly impacted cell proliferation, highlighting the importance of this transport mechanism for these cells. mdpi.com However, in rat vascular smooth muscle cells (VSMCs), PAA was a weak inhibitor of calcification, and its analogue PFA did not inhibit the expressed type III Pi transporters at concentrations that prevent calcification, suggesting a physicochemical mechanism of action rather than transport inhibition in this specific context. ahajournals.orgahajournals.org

Once inside the cell, PAA does not appear to require metabolic activation to exert its inhibitory effects on enzymes like viral DNA polymerase. nih.gov However, some microorganisms possess enzymes capable of metabolizing PAA. nih.govresearchgate.net Mesophilic microbes that utilize PAA as a phosphorus source contain phosphonoacetate hydrolase, which breaks the stable carbon-phosphorus bond. nih.govacs.org In the psychrophilic fungus Geomyces pannorum, PAA can be used as a phosphorus source without extracellular release of inorganic phosphate, and no phosphonate (B1237965) metabolizing enzyme activity was detected in cell-free extracts. ebi.ac.uknih.gov The intracellular fate can also involve sequestration within acidic compartments like endosomes and lysosomes following cellular uptake. rsc.orgethz.ch

| Model System | Observed Uptake/Transport Mechanism | Intracellular Fate/Metabolism Note |

|---|---|---|

| Geomyces pannorum (fungus) | Two potential transport systems: one phosphate-sensitive, one phosphate-independent. nih.gov | Used as a phosphorus source; phosphonoacetate hydrolase activity not detected. nih.gov |

| MDA-MB-231 (breast cancer cells) | Inhibits H⁺-dependent inorganic phosphate (Pi) transport. mdpi.com | Inhibition of transport affects cell proliferation. mdpi.com |

| Rat Vascular Smooth Muscle Cells (VSMCs) | Does not significantly inhibit type III Pi transporters at relevant concentrations. ahajournals.org | Mechanism of preventing calcification appears physicochemical, not metabolic. ahajournals.org |

| Saccharomyces cerevisiae (yeast) | Uptake implied for drug activity. nih.gov | Does not require enzymatic processing to become active. nih.gov |

| General (in vitro) | Liposomal encapsulation enhances uptake. escholarship.org | Can be sequestered in endosomes/lysosomes. rsc.orgethz.ch |

Structure Activity Relationship Sar Studies of Phosphonoacetic Acid Analogs

Core Structural Requirements for Biochemical Activity

The fundamental structure of PAA, consisting of a phosphono group and a carboxylic acid moiety separated by a methylene (B1212753) bridge, is paramount for its activity. asm.orgnih.govnih.govresearchgate.net

The phosphono group is an indispensable component for the biological activity of PAA. asm.orgnih.govnih.govresearchgate.net Its anionic character at physiological pH is believed to be crucial for interacting with the target enzyme, viral DNA polymerase. glenresearch.com Studies have shown that the phosphono group is more critical than the carboxylic group for inhibitory action. asm.org For activity to be retained, at least one ionizable group on the phosphorus atom must be present. asm.org Consequently, analogs where the phosphono group is modified, such as diphenylphosphinylacetic acid (which lacks an ionic group on the phosphorus), are completely inactive. asm.org Similarly, phosphonic acids that retain only one ionic group exhibit significantly reduced activity. asm.org Diesters and triesters of PAA are also inactive, further highlighting the necessity of the ionizable phosphono group. asm.org However, some level of activity is retained when phosphorus is replaced by arsenic, as seen in arsenoacetic acid, though this analog is not active in vivo. asm.org

The carboxylic acid group is another essential feature for the activity of PAA, though modifications at this end of the molecule are slightly more permissible than at the phosphono group. asm.orgnih.govnih.govresearchgate.netasm.org Replacement of the carboxylic acid group generally leads to a loss of activity. asm.org However, certain modifications that maintain or mimic its properties can result in compounds that retain some level of inhibitory function. For instance, low-molecular-weight carboxyl esters have been reported to be effective inhibitors. asm.org The ability of the carboxylic acid to engage in hydrogen bonding, in both its protonated and charged forms, is considered important for its interaction at the active site of the target enzyme. glenresearch.com

The distance between the phosphono and carboxylic acid groups is a critical determinant of PAA's antiviral activity. asm.orgnih.govnih.govresearchgate.net This spacing is provided by a single methylene carbon. Research has demonstrated that increasing this distance by adding more carbon atoms to the chain results in a complete loss of biological activity. asm.org Conversely, if the one-carbon separation is maintained, the molecule can tolerate some modifications on the methylene carbon itself, albeit with a reduction in activity. asm.orgnih.govnih.govresearchgate.net This strict spatial requirement suggests a precise geometric and electronic complementarity between the inhibitor and its binding site on the viral DNA polymerase.

Role of the Carboxylic Acid Moiety

Impact of Methylene Carbon Modifications

Modifications to the methylene carbon that bridges the phosphono and carboxylic acid groups have a significant impact on the inhibitory activity of PAA analogs. While maintaining the crucial one-carbon spacer is essential, substitutions on this carbon generally lead to a decrease in activity compared to the parent compound. asm.orgnih.govnih.govresearchgate.net

The nature of the substituent plays a key role in the degree of retained activity. For instance, among alkyl derivatives, the ethyl-substituted analog was found to be the most active, although still less potent than PAA itself. asm.org Larger or bulkier groups tend to be less well-tolerated. Aryl-substituted analogs exhibit very low activity, and a cyclohexyl substitution leads to complete inactivation. asm.org Replacing the methylene group with a p-phenylene group, which both increases the distance between the functional groups and introduces a bulky ring, also results in a loss of activity. asm.org

Interestingly, the introduction of a halogen, such as in 2-bromophosphonoacetic acid, allows for the retention of considerable activity, suggesting that this position may be a site for further analog development. asm.org

Here is a table summarizing the effects of various methylene carbon modifications:

| Modification Type | Substituent | Relative Activity | Reference |

| Alkyl | Methyl | Reduced | asm.org |

| Ethyl | Most active among alkyls, but reduced | asm.org | |

| Butyl | Reduced | asm.org | |

| Aryl | Phenyl | Extremely low | asm.org |

| Cycloalkyl | Cyclohexyl | Inactive | asm.org |

| Replacement of Methylene | p-Phenylene | Inactive | asm.org |

| Halogenation | 2-Bromo | Considerable activity retained | asm.org |

Influence of Stereochemistry on Biological Activity

The stereochemistry of this compound analogs can significantly influence their biological activity, particularly when chiral centers are introduced through modification. For PAA itself, which is achiral, this is not a factor. However, for derivatives with substitutions on the methylene carbon or modifications of the phosphono or carboxylic acid groups, the spatial arrangement of atoms can be critical.

For instance, in studies of related hydroxyphosphonates, the effectiveness of the compounds was found to be dependent on the stereochemistry. frontiersin.org In one case, a derivative with (R) stereochemistry at a hydroxy-bearing carbon in the side chain showed remarkable in vitro activity, highlighting the importance of a specific configuration for potent inhibition. frontiersin.org The synthesis of this compound derivatives with two chiral centers—one at the carbon adjacent to the functional groups and another at the phosphorus atom—has been explored. researchgate.net Biocatalytic hydrolysis of these compounds using whole-cell biocatalysts demonstrated diastereoselectivity, indicating that biological systems can differentiate between the stereoisomers. researchgate.net This underscores the principle that the three-dimensional structure of these inhibitors is crucial for their interaction with target enzymes, which themselves are chiral.

Structure-Based Design of Enhanced Inhibitors

Building on the foundational knowledge from traditional SAR studies, structure-based design has been employed to develop more potent and selective inhibitors based on the this compound scaffold. This approach leverages detailed structural information of the target enzyme, often obtained through X-ray crystallography, to design molecules that fit precisely into the active site.

For example, in the development of inhibitors for leucine (B10760876) aminopeptidase, a structure-based design approach was used to create potent organophosphorus inhibitors. mdpi.com Similarly, the design of novel pyrimidine (B1678525) derivatives as antiplasmodial agents has been guided by the structure of the target enzyme. liverpool.ac.uk By understanding the spatial and electronic requirements of the enzyme's binding pocket, researchers can rationally modify the PAA backbone to enhance affinity and specificity. This can involve introducing substituents that form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in the active site. The development of non-cyclic nucleoside phosphonates as inhibitors of P. falciparum also illustrates this principle, where the biological activity was found to be highly dependent on the nature of the base, the chain length, and the presence and stereochemistry of a hydroxyl group. frontiersin.org This rational design process allows for the creation of enhanced inhibitors with improved pharmacological profiles.

Advanced Analytical and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of phosphonoacetic acid and its derivatives. Its ability to provide detailed information about the chemical environment of various nuclei makes it central to PAA characterization. magritek.com

1H, 13C, and 31P NMR Applications

The application of multinuclear NMR, specifically focusing on proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) nuclei, offers distinct insights into the molecular structure of this compound.

¹H NMR Spectroscopy: ¹H NMR provides information about the proton environment. For this compound, signals are typically observed in the high-field region, around 2.7 ppm in solvents like DMSO-d6. core.ac.uk This technique is highly sensitive and can be used for quantitative analysis, with analyte concentrations as low as 100 µM feasible in D₂O solutions. mdpi.com

¹³C NMR Spectroscopy: ¹³C NMR is vital for characterizing the carbon backbone. In this compound (HOOC-CH₂-PO₃H₂), the chemical shifts of the carboxylic carbon (COOH) and methylene (B1212753) carbon (CH₂) are sensitive to deprotonation events. Studies have reported the first NMR titration curves for this compound using ¹³C NMR, showing δC vs. pH functions. semanticscholar.orgmdpi.com

³¹P NMR Spectroscopy: ³¹P NMR is particularly powerful due to its high sensitivity and broad signal dispersion, which minimizes signal overlap, making it ideal for the exclusive detection and direct quantification of phosphorus-containing compounds like PAA. researchgate.netmdpi.com A unique phosphonic acid peak at 19.3 ppm has been observed in ³¹P NMR analysis of PAA-derived natural products. nih.gov ³¹P quantitative NMR (qNMR) is widely used for purity determination of phosphorus-containing substances, with PAA itself serving as a water-soluble certified reference material (CRM) candidate. core.ac.ukresearchgate.netmdpi.comsigmaaldrich.comnih.govsigmaaldrich.comjst.go.jpsigmaaldrich.combwise.krmdpi.com The purity of PAA has been certified by ³¹P qNMR and ¹H qNMR, with the two purity values agreeing within expanded uncertainties. bwise.krmdpi.com

Table 1: Representative NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | 2.66 | H₂O | nih.gov |

| ¹H | 2.7 | DMSO-d6 | core.ac.uk |

| ³¹P | 19.3 | - | nih.gov |

| ³¹P | 15.7 | D₂O |

NMR-Controlled Titrations for Protolysis and Complex Formation

NMR-controlled titrations represent an advanced hyphenated technique that combines potentiometric titration with NMR spectroscopy to characterize the protolysis and complex formation of organophosphorus compounds, including this compound. semanticscholar.orgmdpi.comresearchgate.net This method allows for the correlation of chemical shifts (δP, δC) with analytical parameters like pH or the degree of titration (τ), yielding "pseudo 2D NMR" spectra. semanticscholar.orgmdpi.comresearchgate.net

For this compound (HOOC-CH₂-PO₃H₂), NMR-controlled titrations have been instrumental in establishing its characteristic deprotonation sequence: HOOC-CH₂-PO₃H₂ → HOOC-CH₂-PO₃H⁻ → ⁻OOC-CH₂-PO₃H⁻ → ⁻OOC-CH₂-PO₃²⁻. semanticscholar.org Macroscopic dissociation constants (pKa values) for this compound have been determined through these methods. For instance, reported pKa values include pK₁ = 0.445 ± 0.008, pK₂ = 5.792 ± 0.003, and pK₃ = 6.486 ± 0.002. mdpi.com Another study reported a pKa₁ value associated with H⁺ abstraction from the phosphonic acid group as 0.78. mdpi.com

Table 2: Macroscopic Dissociation Constants (pKa) of this compound

| pKa Value | Value (± Uncertainty) | Reference |

| pK₁ | 0.445 ± 0.008 | mdpi.com |

| pK₂ | 5.792 ± 0.003 | mdpi.com |

| pK₃ | 6.486 ± 0.002 | mdpi.com |

| pKa₁ | 0.78 | mdpi.com |

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are crucial for identifying and characterizing this compound and its derivatives, particularly for molecular weight determination and structural elucidation of novel compounds. nih.govsolubilityofthings.comuni.lu

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI-Orbitrap), is employed to determine the precise mass of PAA and its related compounds, aiding in the confirmation of molecular formulas. For example, a novel compound, O-phosphonoacetic acid serine (O-PnAS), was discovered and its structure elucidated using NMR and mass spectrometry, confirming a PnA headgroup attached to serine via a phosphate (B84403) ester bond. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the analysis of PAA. nih.gov In some applications, PAA itself can be quantified in biological samples (e.g., serum) after hydrolysis and silylation, by monitoring specific ions of its trimethylsilyl (B98337) derivatives using chemical ionization with methane. nih.gov

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source Type |

| [M+H]⁺ | 140.99474 | 125.5 | Predicted |

| [M+Na]⁺ | 162.97668 | 132.4 | Predicted |

| [M+NH₄]⁺ | 158.02128 | 130.1 | Predicted |

| [M+K]⁺ | 178.95062 | 131.9 | Predicted |

| [M-H]⁻ | 138.98018 | 120.2 | Predicted |

| [M+Na-2H]⁻ | 160.96213 | 125.7 | Predicted |

| [M]⁺ | 139.98691 | 124.3 | Predicted |

| [M]⁻ | 139.98801 | 124.3 | Predicted |

| [M-H]⁻ | 122.2655475 | Predicted | DarkChem Lite v0.1.0 drugbank.com |

Note: Predicted CCS values are calculated using CCSbase unless otherwise specified. uni.luuni.lu

Chromatographic Separation and Purity Analysis

Chromatographic techniques are fundamental for the separation, purification, and purity analysis of this compound.

Reverse phase (RP) High-Performance Liquid Chromatography (HPLC) is a common method for analyzing PAA. Typical mobile phases include acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com Smaller 3 µm particle columns are available for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com This liquid chromatography method is scalable, making it suitable for isolating impurities in preparative separations. sielc.com

Ion chromatography (IC) coupled with integrated pulsed amperometric detection (IPAD) has also been explored for the quantification of phosphonate (B1237965) compounds, including PAA. While some phosphonates show a response with IPAD, PAA has been noted to show no response under certain conditions, indicating the need for specific detection methods depending on the analyte. nih.gov

Furthermore, quantitative NMR (qNMR) can be coupled with chromatography to address challenges such as signal overlap from impurities, which can affect the accuracy of qNMR measurements. This hyphenated approach ensures that the analyte is separated from impurities before quantification, reducing the risk of overestimation. bwise.krmdpi.com

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides definitive three-dimensional structural information for this compound and its various complexes, revealing precise atomic arrangements and intermolecular interactions in the solid state.

Studies have reported the crystal structures of complexes involving this compound. For instance, the X-ray structure of a complex of adenosine (B11128) this compound with NDP kinase from Dictyostelium was determined to 2.0 Å resolution, showing a binding mode similar to ADP. nih.gov

This compound acts as a versatile ligand, forming coordination polymers with various metal ions. Hydrothermal reactions involving PAA and uranium trioxide have led to the formation of different crystalline uranyl carboxyphosphonates. In these compounds, the UO₂²⁺ moieties are bound by phosphonate and carboxylate groups, forming pentagonal bipyramidal environments around the uranium centers. acs.org

Furthermore, this compound has been shown to bind competitively to enzymes like Escherichia coli alkaline phosphatase (AP). High-resolution crystal structures of AP in the presence of PAA reveal that the phosphinyl group of PAA coordinates to the active site zinc ions, similar to inorganic phosphate. nih.gov Metal-HPAA (hydroxythis compound) layered coordination polymers have also been characterized by single crystal X-ray crystallography, incorporating both R and S stereoisomers of HPAA. researchgate.net

Advanced Electrochemical Analysis of this compound

Electrochemical analysis techniques are employed to study the behavior of this compound, particularly in contexts such as corrosion inhibition and its interactions with metal surfaces.

Electrochemical Impedance Spectroscopy (EIS) is a key technique used to characterize the evolution of corrosion products and evaluate inhibition processes. For example, hydroxythis compound (HPA), a derivative of PAA, has been studied as a corrosion inhibitor for steel in cooling water systems. EIS measurements have helped to establish interfacial mechanisms of HPA, showing its influence on the electrical-impedance characteristics of the metal surface over time. benthamopen.com The formation of phosphorous-based layers mixed with iron oxides (Fe₃O₄ + Fe₂O₃) has been observed when HPA is added under de-aerated conditions. benthamopen.com

Electrochemical analysis has also been applied in the context of quantifying phosphorus. For instance, in studies involving the electrolysis of molten polyphosphate salts, aliquots analyzed against a this compound internal standard were used to determine the concentration of phosphorus. mit.edu

Applications in Basic and Applied Research Excluding Human Clinical

Role in Material Science

Ligand Design for Metal Complexes

Phosphonoacetic acid acts as a versatile ligand in the design and synthesis of metal complexes, owing to its ability to chelate metal ions through both its phosphonate (B1237965) and carboxylate functionalities nih.govwikipedia.orgfishersci.ca. Research has demonstrated its role in forming crystalline uranyl carboxyphosphonates through hydrothermal reactions involving alkali chlorides (such as KCl, RbCl, and CsCl) and uranium trioxide wikipedia.org. In these complexes, the uranyl (UO₂²⁺) moieties are coordinated by the phosphonate and carboxylate groups of PAA, resulting in pentagonal bipyramidal environments around the uranium centers wikipedia.org.

Furthermore, this compound has been utilized in the construction of phosphonoacetate hybrid frameworks, particularly those based on actinide elements like uranium and thorium uni.lu. The phosphonic acid functional group, in general, is recognized for its coordination properties, making phosphonic acid derivatives valuable as complexing agents in various chemical applications nih.govjkchemical.com. For instance, hydroxythis compound (HPAA, PubChem CID 73189) nih.govfishersci.cajkchemical.comnih.gov, a related compound, is known for its chelating properties, enabling it to form stable complexes with a range of metal ions fishersci.ca. Studies have also shown that reactions of metal salts like Mg²⁺, Ca²⁺, Sr²⁺, or Ba²⁺ with HPAA can yield layered coordination polymers . The integration of phosphonic acids as "nodes" and organic ligands as linkers is fundamental to the construction of coordination polymers and metal-organic frameworks atamankimya.com. Infrared (IR) spectroscopic studies on silver compounds have provided insights into the binding sites of the this compound ligand, indicating that the carboxylic group can be fully deprotonated when bound atamankimya.com.

Use in Hybrid Material Synthesis

This compound is a key component in the synthesis of various hybrid materials, particularly those designed for specific functional properties. For example, proton-conductive inorganic-organic hybrid membranes have been successfully synthesized using 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS, PubChem CID 17317) fishersci.atnih.govfishersci.cawikidata.orgnih.gov and this compound through a sol-gel process sigmaaldrich.comwikipedia.org. These membranes exhibit desirable characteristics such as being self-standing, homogeneous, highly transparent, and thermally stable up to 200 °C sigmaaldrich.com. Spectroscopic analyses, including Fourier-transform infrared (FT-IR) and Carbon-13 nuclear magnetic resonance (¹³C NMR), have confirmed that the phosphonic acid groups of PAA are chemically bound within the organosiloxane network sigmaaldrich.com. This chemical incorporation significantly reduces the leach-out of phosphonic acid groups into water compared to phosphoric acid (PubChem CID 1004) fishersci.comamazon.comnih.gov groups sigmaaldrich.com. The proton conductivity of these hybrid membranes has been observed to increase proportionally with the phosphonic acid content; a GPTMS/PAA ratio of 1/1.05 demonstrated a conductivity of 8.7 × 10⁻² S cm⁻¹ at 130 °C and 100% relative humidity sigmaaldrich.com.

Beyond membranes, α-aminophosphonic acids (e.g., (Aminomethyl)phosphonic acid, PubChem CID 14017 nih.gov) serve as precursors for synthesizing two-dimensional (2D) or three-dimensional (3D) hybrid materials incorporating various metals mpg.de. These hybrid phosphonates hold potential for applications such as supported catalysts, protonic conductors, and molecular sieves mpg.de. Phosphonic acids are also investigated for their utility in surface modification and as integral components of advanced materials nih.gov. The construction of hybrid multilayer dielectric materials, for instance, can involve the iterative stacking of bifunctional phosphonic acid-based self-assembled monolayers with ultrathin high-k oxide layers nih.gov. Furthermore, polymers incorporating this compound ligands have been studied for their enhanced affinity for metal ions nih.gov.

Corrosion Inhibition Studies

This compound and its derivatives are recognized for their efficacy as corrosion inhibitors, particularly for metallic surfaces in aqueous environments. This compound (2-PAA) has been evaluated for its ability to inhibit corrosion in mild steel exposed to ground water fishersci.ca. In comparative studies, 2-PAA demonstrated a maximum corrosion inhibition efficiency of 61.96% at an optimal concentration of 12 ppm, although it was less effective than 1-(2-pyrrolecarbonyl)benzotriazole (B114677) (PCBT, PubChem CID 3850180) sigmaaldrich.comuni.lu in the same study fishersci.ca.

Hydroxythis compound (HPAA, PubChem CID 73189) nih.govfishersci.cajkchemical.comnih.gov is particularly noted for its superior corrosion inhibition performance, especially in challenging water conditions characterized by low hardness, low alkalinity, and high corrosivity (B1173158) thermofisher.com. Its inhibitory capacity is reported to be 5-8 times greater than that of 1-hydroxy ethane-1,1-diphosphonic acid (HEDP, PubChem CID 3305) wikipedia.orgatamankimya.comfishersci.canih.gov and aminotrimethylene phosphonic acid (ATMP, PubChem CID 16698) atamanchemicals.comwikipedia.orgnih.govnih.govthermofisher.com. The effectiveness of HPAA as a corrosion inhibitor is further enhanced when combined with low molecular weight polymers thermofisher.com. HPAA functions as a chelating agent, forming stable complexes with metal ions and effectively stabilizing Fe²⁺, Fe³⁺, Mn²⁺, and Al³⁺ ions in water, thereby mitigating both corrosion and scaling thermofisher.com. Electrochemical techniques, including electrochemical noise (EN) and electrochemical impedance spectroscopy (EIS), have been employed to investigate the inhibitory behavior of HPAA on Q235 steel in simulated stratum water nih.gov. Generally, phosphonic acids are effective interphase inhibitors that reduce metal corrosion in nearly neutral conditions by forming weakly soluble metal compounds that precipitate onto the surface, creating a protective three-dimensional layer umweltprobenbank.de. They have been shown to be effective corrosion inhibitors for copper and its alloys, forming a barrier against corrosive chemicals nih.gov.

Table 1: Corrosion Inhibition Efficiency of this compound (2-PAA) on Mild Steel

| Inhibitor | Concentration (ppm) | Maximum Inhibition Efficiency (%) | Reference |

| 2-Phosphonoacetic Acid (2-PAA) | 12 | 61.96 | fishersci.ca |

| 1-(2-Pyrrolecarbonyl)benzotriazole (PCBT) | 12 | 74.4 | fishersci.ca |

Table 2: Comparative Corrosion Inhibition Ability of Hydroxythis compound (HPAA)

| Compound | Relative Corrosion Inhibition Ability (vs. HEDP/EDTMPA.Na) | Reference |

| HPAA | 5-8 times better | thermofisher.com |

Agricultural Research and Environmental Impact Considerations

This compound's chemical properties and its interactions within biological systems make it relevant to agricultural research and environmental studies.

Research on Herbicidal or Pesticidal Properties

This compound (PAA) demonstrates promising applications in the agricultural sector, particularly due to its potential herbicidal and pesticidal properties wikidata.org. Its capacity to interfere with specific enzymatic processes in plants positions it as an attractive candidate for controlling unwanted vegetation wikidata.org. The presence of a phosphonic acid group in its structure contributes to its reactivity and solubility, which are crucial for its diverse biological activities wikidata.org.

Related organophosphorus compounds, such as ethyl dimethylphosphonoacetate (PubChem CID 67555) nih.gov, serve as vital intermediates in the synthesis of various agrochemicals, including insecticides and herbicides, thereby contributing to enhanced agricultural productivity nih.gov. Hydroxythis compound (HPAA, PubChem CID 73189) nih.govfishersci.cajkchemical.comnih.gov also exhibits potential as a herbicide or plant growth regulator, a function attributed to its chelating capabilities fishersci.ca. Historical research has acknowledged the herbicidal activity of this compound ctdbase.org. Furthermore, studies suggest that enzymes capable of cleaving the C-P bond in this compound could be utilized in the development of herbicide-resistant crops, as such enzymes might neutralize the herbicidal effects of compounds like glyphosate (B1671968) (PubChem CID 3496) nih.govmpg.deumweltprobenbank.dewikidata.orgherts.ac.uk by breaking its C-P bond amazon.com.

Role in the Phosphonate Cycle

This compound plays a notable role in the biogeochemical phosphorus cycle, being identified in various microorganisms and participating in metabolic pathways that contribute to this cycle wikidata.org. The phnA gene, which encodes phosphonoacetate hydrolase—an enzyme responsible for cleaving the carbon-phosphorus bond—is widely distributed across different environments herts.ac.uk. This widespread presence suggests a significant involvement of phosphonoacetate in the global phosphorus cycle herts.ac.uk. Despite its environmental prevalence, a definitive biogenic origin for this compound has yet to be fully established, prompting ongoing research efforts to identify its natural sources, including the development of whole-cell biosensors herts.ac.uk.

Phosphonates, characterized by their stable C-P bond (in contrast to the more labile C-O-P phosphate (B84403) ester bond found in phosphates), are ubiquitous among primitive life forms and represent a substantial component of the dissolved organic phosphorus reservoir in marine environments ontosight.aidrugbank.com. The microbial degradation of phosphonates, including this compound, is facilitated by specific phosphonohydrolases (such as phosphonoacetate hydrolase) drugbank.com. These enzymes are capable of functioning under conditions where C-P lyases, another class of enzymes involved in C-P bond cleavage, are inactive. This capability underscores their critical, albeit potentially underrecognized, contribution to phosphonate breakdown in the environment and, consequently, to global biogeochemical phosphorus cycling drugbank.com.

Studies have confirmed phosphonoacetate hydrolase activity in fungal isolates, such as Penicillium oxalicum and P. minioluteum, which can utilize this compound as their sole phosphorus source for growth metabolomicsworkbench.org. Notably, this compound itself acts as an inducer for this hydrolase, irrespective of the availability of inorganic phosphate metabolomicsworkbench.org. In terms of biosynthesis, phosphonoacetate (PnAc) serves as an intermediate in at least two characterized pathways: those leading to fosfazinomycins and O-phosphonoacetic acid serine nih.gov. The conversion of phosphonoacetaldehyde (B103672) (PnAA, PubChem CID 490) nih.govnih.govdrugbank.comuni.lu to PnAc is likely mediated by enzymes like FzmG, an α-ketoglutarate Fe(II)-dependent oxygenase nih.gov. A recently identified biosynthetic branch point involves a phosphonoacetaldehyde dehydrogenase, which also contributes to the formation of this compound as an intermediate in other phosphonic acid gene clusters nih.gov.

Emerging Research Directions and Future Perspectives

Novel Biosynthetic Pathway Investigations and Pathway Refactoring

Investigations into novel biosynthetic pathways and the application of pathway refactoring represent a crucial area of research for phosphonoacetic acid. The activation of silent natural product gene clusters, which often encode for unknown molecules, is a significant challenge in synthetic biology. Phosphonic acids, a class of natural products with medical and agricultural relevance, are often underrepresented in discovered molecules despite numerous identified biosynthetic gene clusters acs.orgnih.govresearchgate.netacs.org.

Pathway refactoring has emerged as a powerful synthetic biology tool to circumvent the limitations of genetic manipulation in native hosts, enabling the discovery of new phosphonic acids acs.orgnih.govresearchgate.netacs.orgacs.orgsemanticscholar.orgresearchgate.netnih.gov. A notable application involved the refactoring of a gene cluster from Streptomyces sp. strain NRRL F-525. By re-engineering this cluster for expression in the production host Streptomyces lividans, researchers successfully isolated and characterized the biosynthesis of a novel phosphonic acid, O-phosphonoacetic acid serine (O-PnAS) acs.orgnih.govresearchgate.netacs.orgnih.gov. This demonstrated the utility of pathway refactoring in elucidating uncharacterized biosynthetic routes acs.org.

Furthermore, these investigations have identified new biosynthetic branch points. For instance, a phosphonoacetaldehyde (B103672) dehydrogenase was recognized as a key enzyme, which has facilitated the identification of additional phosphonic acid gene clusters that share this compound as an intermediate acs.orgnih.govacs.orgacs.orgnih.gov. Phosphonoacetate (PnAc) itself serves as an intermediate in at least two characterized biosynthetic pathways: those of the fosfazinomycins and O-phosphonoacetic acid serine researchgate.netbiorxiv.org. In fosfazinomycin biosynthesis, the transformation of phosphonoacetaldehyde (PnAA) to PnAc is likely mediated by FzmG, an α-ketoglutarate Fe(II)-dependent oxygenase researchgate.netbiorxiv.org. While PhnY-like aldehyde dehydrogenases are typically associated with phosphonate (B1237965) degradation pathways, evidence suggests their involvement in the biosynthetic formation of PnAc, particularly in the O-phosphonoacetic acid serine pathway in Streptomyces sp. NRRL F-525 biorxiv.org.

Large-scale genome mining initiatives, such as the analysis of 10,000 actinomycete genomes for the pepM gene (encoding phosphoenolpyruvate (B93156) mutase, a key enzyme in phosphonate biosynthesis), have revealed hundreds of positive strains nih.gov. Computational sorting of these pepM-containing gene neighborhoods has shown that a significant proportion (approximately 9%) could not be assigned to known branch points, indicating the potential for encoding novel phosphonates biorxiv.org. This highlights the ongoing utility of such investigations in guiding future phosphonate discovery efforts. biorxiv.org

Table 1: Key Findings in Novel Biosynthetic Pathway Investigations

| Organism / System | Approach | Key Intermediate / Product | Mechanistic Insight / Enzyme | Citation |

| Streptomyces sp. strain NRRL F-525 / Streptomyces lividans | Pathway Refactoring | O-phosphonoacetic acid serine (O-PnAS) | Elucidation of biosynthesis; Identification of phosphonoacetaldehyde dehydrogenase as a branch point | acs.orgnih.govresearchgate.netacs.orgacs.orgnih.gov |

| Microbial genomes (e.g., actinomycetes) | Genome Mining, Computational Sorting | Novel phosphonates, Phosphonoacetate (PnAc) | Identification of unassigned gene neighborhoods; Role of FzmG and PhnY-like aldehyde dehydrogenases in PnAc formation | researchgate.netnih.govbiorxiv.org |

Development of Advanced this compound-Based Research Tools

This compound (PAA) and its derivatives are increasingly being developed and utilized as advanced research tools across various biological investigations. Its well-established property as an inhibitor of deoxyribonucleic acid (DNA) polymerase, particularly in viruses, positions it as a valuable antiviral agent and a tool for studying viral replication mechanisms fishersci.catheclinivex.comnih.gov. It specifically inhibits viral DNA polymerase, thereby impeding the synthesis of viral DNA nih.gov.

Beyond its direct antiviral action, this compound has found application in the refinement of genome editing technologies. For instance, a chemical modification involving 2′-O-methyl-3′-phosphonoacetate' incorporated at specific sites within the ribose-phosphate backbone of single-guide RNAs (sgRNAs) has been shown to significantly reduce off-target cleavage activities in CRISPR-Cas9 genome editing, while maintaining high on-target performance in clinically relevant genes dovepress.com. This highlights its utility in enhancing the precision of gene editing tools.

In virology research, this compound (PAA) serves as a critical chemical inhibitor of viral DNA replication. It is used in studies involving human cytomegalovirus (HCMV) to classify viral gene expression into immediate early, early, and late cascades based on their susceptibility to such inhibitors biorxiv.org. This application provides mechanistic insights into the temporal regulation of viral gene expression during infection.

Furthermore, this compound has been included as a reference compound in in vitro screenings to evaluate the anti-neoplastic potential of novel phosphorus-containing compounds researchgate.netnih.gov. Its inclusion in such studies helps benchmark the biological impact of new derivatives. In cell biology, this compound has been employed to inhibit phosphatases in studies investigating the bistability of coupled kinase-phosphatase systems, such as the Aurora B kinase system involved in cell division. This application provides a means to dissect the regulatory dynamics and feedback loops within critical cellular processes elifesciences.org.

Table 2: Applications of this compound as a Research Tool

| Research Area | Application / Tool Type | Specific Use / Mechanism | Citation |

| Virology | Viral DNA Polymerase Inhibitor | Antiviral agent; Inhibits viral DNA synthesis; Classifies viral gene expression (e.g., HCMV) | fishersci.catheclinivex.comnih.govbiorxiv.org |

| Genome Editing | sgRNA Modification | Reduces off-target cleavage in CRISPR-Cas9 by 2′-O-methyl-3′-phosphonoacetate' incorporation | dovepress.com |

| Oncology/Pharmacology | Reference Compound in Screening | Benchmarking anti-neoplastic activity of new phosphorus derivatives in in vitro models | researchgate.netnih.gov |

| Cell Biology | Phosphatase Inhibitor | Investigating bistability of kinase-phosphatase systems (e.g., Aurora B kinase in cell division) | elifesciences.org |

Exploration of Unconventional Biological Targets in Non-Human Models

The exploration of this compound's role extends to unconventional biological targets within non-human models, particularly in microbial systems where its biosynthesis and metabolism are studied. While this compound is known for its antiviral activity against human viruses, research in non-human contexts focuses on the enzymes and pathways that produce or transform phosphonates.

Key biological targets in non-human models include the enzymes involved in the biosynthesis of this compound and its derivatives. For instance, in Streptomyces sp. strain NRRL F-525, the phosphonoacetaldehyde dehydrogenase and other enzymes within the fpnA-M gene cluster are targets of investigation to understand the formation of O-phosphonoacetic acid serine acs.orgnih.govresearchgate.netacs.orgacs.orgnih.gov. The α-ketoglutarate Fe(II)-dependent oxygenase FzmG, responsible for the PnAA to PnAc transformation in fosfazinomycin biosynthesis, represents another such target in microbial systems researchgate.netbiorxiv.org. Similarly, PhnY-like aldehyde dehydrogenases, typically associated with phosphonate degradation in bacteria like Sinorhizobium meliloti, are being explored for their unexpected biosynthetic roles in PnAc formation nih.govbiorxiv.org.

The discovery of "virus-encoded phosphonate" pathways through genomic analysis also points to unconventional biological targets within viral models biorxiv.org. These findings suggest that viruses may encode enzymes involved in phosphonate metabolism, opening new avenues for understanding host-pathogen interactions and viral strategies. The broader efforts in genome mining of microbial pepM-containing gene neighborhoods, where a significant portion of identified clusters remain unassigned to known branch points, implies the existence of novel phosphonates and, consequently, novel biological targets and enzymatic machinery in diverse non-human microbial species biorxiv.org.

Table 3: Unconventional Biological Targets in Non-Human Models

| Non-Human Model | Biological Target Type | Specific Target / Pathway | Observed Role / Insight | Citation |

| Streptomyces sp. NRRL F-525 | Biosynthetic Enzymes | Phosphonoacetaldehyde dehydrogenase, FzmG, PhnY-like aldehyde dehydrogenases (in biosynthetic pathways) | Elucidation of O-phosphonoacetic acid serine and fosfazinomycin biosynthesis; Identification of new branch points | acs.orgnih.govresearchgate.netacs.orgacs.orgnih.govbiorxiv.org |

| Sinorhizobium meliloti | Metabolic Enzymes | PhnY-like aldehyde dehydrogenases (in degradation, but with potential biosynthetic roles) | Understanding phosphonate metabolism and its diversity in soil bacteria | nih.govbiorxiv.org |

| Viral Genomes | Encoded Pathways | Virus-encoded phosphonate pathways | Indication of novel phosphonate metabolism in viral contexts | biorxiv.org |

Integration with Systems Biology Approaches for Mechanistic Insights (non-human)

The integration of systems biology approaches is proving instrumental in gaining comprehensive mechanistic insights into this compound's biology, particularly in non-human contexts. These approaches enable a holistic understanding of complex biological systems by analyzing interactions between various components.

In the realm of microbial natural product discovery, systems biology principles are implicitly applied in pathway refactoring and genome mining efforts. For instance, the re-engineering of the Streptomyces sp. strain NRRL F-525 gene cluster for expression in Streptomyces lividans to discover O-phosphonoacetic acid serine involved a systems-level understanding of gene expression, regulation, and metabolic flux within the engineered host acs.orgnih.govresearchgate.netacs.orgacs.orgnih.gov. This synthetic biology approach, by manipulating entire gene clusters and their expression, provides insights into how these genetic modules function as a system to produce specific phosphonic acids.

A more direct application of systems biology is seen in the computational analysis of microbial genomes. Large-scale genome mining initiatives that computationally sort pepM-containing gene neighborhoods across thousands of bacterial genomes exemplify a systems biology approach nih.govbiorxiv.org. This method allows researchers to systematically identify and classify potential phosphonate biosynthetic pathways, including those leading to this compound or its derivatives, and to predict novel phosphonate structures based on the enzymatic machinery encoded within these clusters biorxiv.org. Such computational analyses provide mechanistic insights into the diversity and evolution of phosphonate biosynthesis in non-human microbial systems, revealing previously uncharacterized branch points and the potential for new phosphonate natural products biorxiv.org. These efforts contribute to a broader understanding of how microbial communities synthesize and metabolize phosphonates, offering a systems-level view of their ecological and biochemical roles.

Table 4: Systems Biology Approaches in Non-Human Models

| Systems Biology Approach | Non-Human Model / System | Mechanistic Insight Gained | Citation |

| Pathway Refactoring (Synthetic Biology) | Streptomyces sp. NRRL F-525 / Streptomyces lividans | Elucidation of O-phosphonoacetic acid serine biosynthesis; Understanding of gene cluster function and metabolic engineering for novel phosphonate production | acs.orgnih.govresearchgate.netacs.orgacs.orgnih.gov |

| Genome Mining & Computational Analysis | Microbial Genomes (e.g., actinomycetes) | Identification and classification of novel phosphonate biosynthetic pathways; Prediction of new phosphonate structures and branch points; Understanding phosphonate diversity and evolution | nih.govbiorxiv.org |

Q & A

Q. How does phosphonoacetic acid serve as a phosphorus source in microbial studies?

this compound (PAA) can act as a phosphate analog, enabling phosphorus acquisition in phosphate-limited environments. For example, Geomyces pannorum P15 utilizes PAA as a sole phosphorus source in Czapek-Dox medium, with biomass production exceeding 5 g/L under optimized conditions (2 mM PAA, 10°C). Key methodological steps include:

- Growth media design : Vary PAA concentrations (e.g., 2–15 mM) and phosphate (Pi) levels (e.g., 0.15–2 mM) to assess substrate utilization .

- Biomass quantification : Measure dry weight after 20–35 days of incubation, ensuring triplicate replicates for statistical validity .

- Degradation analysis : Use ³¹P NMR to confirm PAA uptake and absence of extracellular Pi release .

Q. What are the standard methods to quantify this compound in biological samples?

Quantitative nuclear magnetic resonance (qNMR) is the gold standard for PAA quantification:

- ³¹P qNMR : Use ammonium dihydrogen phosphate (NIST SRM 194a) as an internal reference. Optimize relaxation delays (≥30 s) to account for T1 relaxation times (6.5 s for PAA) .

- Cross-validation : Compare results with ¹H qNMR using potassium hydrogen phthalate (NIST SRM 84L) to ensure consistency within measurement uncertainties .

- Data correction : Apply a 1:1 Langmuir binding model for kinetic analyses in enzyme interaction studies .

Q. How is this compound applied in stereoselective organic synthesis?

PAA derivatives are key reagents in Horner-Wadsworth-Emmons (HWE) reactions for synthesizing α,β-unsaturated esters:

- Reagent preparation : Synthesize bis-(2,2,2-trifluoroethyl) phosphonoacetate via enzymatic hydrolysis .

- Reaction optimization : Use i-PrMgBr in toluene under reflux to achieve E-selectivity up to 95:5 (E:Z ratio). Avoid n-BuLi due to low yields (18–52%) .

- Product analysis : Characterize esters via GC-MS or HPLC, noting temperature-dependent stereochemical outcomes .

Advanced Research Questions

Q. How to resolve contradictory data on phosphate-PAA interactions in fungal growth?

Studies show PAA utilization is suppressed at high Pi (2 mM) but fully consumed at low Pi (0.15 mM), yet biomass remains lower than in Pi-free conditions. To address this paradox:

- Dual-substrate kinetics : Model uptake rates using Michaelis-Menten equations with competitive inhibition constants for Pi .

- Transcriptomic profiling : Compare gene expression (e.g., phosphatase/CP lyase genes) under varying Pi/PAA conditions .

- Metabolic flux analysis : Track ¹³C-labeled PAA to differentiate catabolic vs. anabolic pathways .

Q. What advanced techniques elucidate PAA's role in DNA biosynthesis inhibition?

PAA inhibits viral DNA polymerase by mimicking pyrophosphate. Methodological approaches include:

- Enzyme inhibition assays : Measure IC₅₀ values using herpesvirus DNA polymerase and ³H-labeled dNTPs. PAA analogs with modified chain lengths (e.g., formic acid derivatives) show reduced activity .

- Structural studies : Perform X-ray crystallography of PAA-bound polymerase to identify binding motifs (e.g., conserved carboxylate interactions) .

- In vivo efficacy : Evaluate pharmacokinetics in murine models, noting reduced toxicity despite lower in vitro activity for some analogs .

Q. How does temperature affect PAA's stability and microbial utilization efficiency?

Geomyces pannorum P15 exhibits optimal PAA degradation at 10°C, but activity declines at higher temperatures. Investigate this via:

- Thermodynamic profiling : Calculate activation energy (Eₐ) for PAA degradation using Arrhenius plots .

- Enzyme stability assays : Test CP lyase activity in crude extracts at 10–30°C, correlating with proteomic data .

- Membrane fluidity studies : Use fluorescence polarization to assess lipid adaptation in cold-adapted fungi .

Q. How to assess PAA's role in ligand-assisted dissolution of manganese oxides?

PAA facilitates Mn(III) release from MnO₂ and MnOOH via coordination and electron transfer:

- Batch experiments : React PAA (1–10 mM) with Mn oxides in buffered solutions (pH 4–7). Quantify dissolved Mn using ICP-OES .

- Spectroscopic analysis : Employ X-ray absorption spectroscopy (XAS) to identify Mn-PAA complexes (e.g., monodentate vs. bidentate binding) .

- Kinetic modeling : Fit dissolution rates to pseudo-first-order kinetics, comparing with other phosphonates (e.g., methylenediphosphonic acid) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro